methyl 3-formyloxolane-3-carboxylate
Description
Methyl 3-formyloxolane-3-carboxylate is a bicyclic ester featuring a five-membered oxolane (tetrahydrofuran) ring substituted with both a formyl (-CHO) and a methyl carboxylate (-COOCH₃) group at the 3-position. This unique structure combines electrophilic reactivity (from the formyl group) with ester functionality, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or serving as a precursor in pharmaceutical and agrochemical applications.
Properties
CAS No. |
2090236-40-9 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-formyloxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-6(9)7(4-8)2-3-11-5-7/h4H,2-3,5H2,1H3 |
InChI Key |
LOZYDSPJPLLKIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyloxolane-3-carboxylate typically involves the reaction of oxolane derivatives with formylating agents and esterification processes. One common method includes the use of formic acid and methanol in the presence of a catalyst to introduce the formyl and ester groups, respectively. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and automated processes ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyloxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 3-carboxyloxolane-3-carboxylic acid.
Reduction: 3-hydroxymethyl-oxolane-3-carboxylate.
Substitution: 3-formyloxolane-3-carboxamide.
Scientific Research Applications
Methyl 3-formyloxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-formyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness lies in its dual functionalization (formyl and carboxylate) on a saturated oxolane ring. Comparisons with similar esters reveal critical differences:




Key Observations :
- Electrophilicity: The formyl group in this compound enhances its reactivity compared to non-carbonyl esters like methyl shikimate or ethyl linolenate. This property facilitates nucleophilic additions or condensations, useful in synthesizing complex heterocycles.
- Ring Strain vs.
- Biological Activity : Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit antimicrobial properties due to their bulky tricyclic structures, whereas the target compound’s smaller oxolane ring may limit such activity unless modified .
Analytical Characterization
- Spectroscopy : NMR and FTIR data for methyl shikimate () suggest that the target compound’s formyl group would show distinct $^{13}\text{C}$ NMR peaks near 190–200 ppm and FTIR stretches at ~1700 cm$^{-1}$ (C=O) .
- Chromatography : Gas chromatography (GC) methods used for diterpene esters () could be adapted, though the polar formyl group may require derivatization for optimal separation .
Biological Activity
Methyl 3-formyloxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other relevant findings from recent studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H10O4
- Molecular Weight : 170.16 g/mol
The compound features a formyl group and a carboxylate moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study examined various derivatives and their effects on leukemia cell lines, particularly K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells.
| Compound | Cell Line | CC50 (µM) | Observations |
|---|---|---|---|
| 11g | K562 | 13.6 ± 0.3 | Significant cytotoxicity observed |
| 6g | CCRF-SB | 112 ± 19 | Induced apoptosis; increased G0 phase population |
| 6g | K562 | - | Increased subG1 phase indicating apoptosis |
The CC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds like 11g showed significantly lower CC50 values compared to standard treatments, suggesting higher potency against cancer cells .
The mechanism underlying the anticancer activity appears to involve cell cycle arrest and induction of apoptosis. For instance, treatment with compound 6g resulted in a marked increase in cells accumulating in the G1 phase and a decrease in S and G2/M phases, indicating a disruption in normal cell cycle progression leading to cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Research on related compounds has shown effectiveness against Helicobacter pylori and urease inhibition, which is crucial for treating certain infections.
Case Studies
- Case Study on Leukemia Treatment : A study involving various derivatives of this compound reported that certain compounds exhibited selective cytotoxicity against leukemia cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Urease Inhibition Study : Another investigation focused on the urease inhibitory effects of related compounds, demonstrating that modifications in the chemical structure could enhance activity against H. pylori, suggesting that this compound may also hold promise in treating gastric infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




